molecular formula C9H7IN2O2 B3295203 4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde CAS No. 887570-14-1

4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B3295203
CAS No.: 887570-14-1
M. Wt: 302.07 g/mol
InChI Key: BWTCXIRYXHBMDK-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family, characterized by its unique structural features, including an iodine atom at the 4-position, a methoxy group at the 6-position, and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-iodoaniline derivatives with formamide under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The carbaldehyde group can be further oxidized to carboxylic acids or other oxidized derivatives.

  • Reduction: The iodine atom can be reduced to iodide, and the carbaldehyde group can be reduced to an alcohol.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using amines or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Iodo-6-methoxy-1H-indazole-3-carboxylic acid

  • Reduction: 4-Iodo-6-methoxy-1H-indazole-3-ol

  • Substitution: 4-(Amino)-6-methoxy-1H-indazole-3-carbaldehyde

Scientific Research Applications

4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including inflammation and viral infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1H-indazole-3-carbaldehyde

  • 2H-indazole-3-carbaldehyde

  • 4-bromo-6-methoxy-1H-indazole-3-carbaldehyde

  • 4-chloro-6-methoxy-1H-indazole-3-carbaldehyde

Properties

IUPAC Name

4-iodo-6-methoxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTCXIRYXHBMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde
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4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde

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